molecular formula C13H13F3N2O B13918908 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile

Cat. No.: B13918908
M. Wt: 270.25 g/mol
InChI Key: JGFZMYLRXWZFPC-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C13H13F3N2O. This compound is characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a piperidine ring with a carbonitrile group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Attachment of the Carbonitrile Group: The carbonitrile group is introduced through reactions involving cyanide sources such as sodium cyanide or potassium cyanide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The piperidine ring can interact with various receptors or enzymes, potentially modulating their activity. The carbonitrile group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    4-(4-(Trifluoromethoxy)phenoxy)piperidine: Similar structure but with an ether linkage instead of a carbonitrile group.

    4-(4-Fluoro-3-(trifluoromethyl)phenoxy)piperidine: Contains a trifluoromethyl group instead of a trifluoromethoxy group.

    3-(3,5-Difluorophenoxy)methylpiperidine: Contains difluorophenoxy and methyl groups instead of trifluoromethoxy and carbonitrile groups.

Uniqueness

4-(4-(Trifluoromethoxy)phenyl)piperidine-4-carbonitrile is unique due to the combination of the trifluoromethoxy group, piperidine ring, and carbonitrile group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H13F3N2O

Molecular Weight

270.25 g/mol

IUPAC Name

4-[4-(trifluoromethoxy)phenyl]piperidine-4-carbonitrile

InChI

InChI=1S/C13H13F3N2O/c14-13(15,16)19-11-3-1-10(2-4-11)12(9-17)5-7-18-8-6-12/h1-4,18H,5-8H2

InChI Key

JGFZMYLRXWZFPC-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(C#N)C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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